REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:11][CH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([NH:28][C:29]2[CH:30]=[C:31]([O:40][CH3:41])[CH:32]=[C:33]3[C:38]=2[N:37]=[CH:36][CH:35]=[C:34]3[CH3:39])=O)[CH2:17][CH2:16]1.[OH-].[Na+]>O1CCCC1.O>[CH3:41][O:40][C:31]1[CH:32]=[C:33]2[C:38](=[C:29]([NH:28][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][N:18]3[CH2:19][CH2:20][N:15]([CH2:14][CH2:13][CH2:12][OH:11])[CH2:16][CH2:17]3)[CH:30]=1)[N:37]=[CH:36][CH:35]=[C:34]2[CH3:39] |f:0.1.2.3,4.5.6.7.8.9,11.12|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-(3-hydroxypropyl)-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
OCCCN1CCN(CC1)CCCCCC(=O)NC=1C=C(C=C2C(=CC=NC12)C)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to -10°
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
finally filtered through supercell
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over 200 g of silica gel with a 15:84:1 mixture of methanol
|
Type
|
ADDITION
|
Details
|
That portion of the eluant containing
|
Type
|
ADDITION
|
Details
|
the product, Rf(silica--25:74:1 mixture of methanol:ethyl acetate:triethylamine)=0.33
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC=NC2=C(C1)NCCCCCCN1CCN(CC1)CCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |